molecular formula C12H15NO2 B145419 Benzyl 1-aminocyclobutane-1-carboxylate CAS No. 125483-56-9

Benzyl 1-aminocyclobutane-1-carboxylate

Cat. No. B145419
M. Wt: 205.25 g/mol
InChI Key: DYNGVWGYZMKMPE-UHFFFAOYSA-N
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Description

Benzyl 1-aminocyclobutane-1-carboxylate is a compound that is related to cyclobutane derivatives. These derivatives are of interest due to their presence in various biologically active molecules and their potential use in pharmaceuticals. The studies provided focus on the generation and reactions of cyclobutane-related species and their subsequent transformation into compounds with amino and carboxylic acid functionalities, which are key functional groups in benzyl 1-aminocyclobutane-1-carboxylate.

Synthesis Analysis

The synthesis of cyclobutane derivatives can be complex due to the strain in the four-membered ring. In the first study, cyclobuta(1,2-d)benzyne, a highly reactive intermediate, is generated from 4,5-bromoiodobenzocyclobutene using magnesium or butyllithium . This intermediate can undergo various reactions, including trapping with furan to form a Diels-Alder adduct or dimerization in the absence of trapping agents to form 2,3:6,7-dicyclobutabiphenylene . The second study describes a stereoselective synthesis of a serine derivative starting from 2-benzyloxycyclobutanone . This process involves an asymmetric Strecker synthesis to produce a nitrile, which is then hydrolyzed and hydrogenolyzed to yield an optically active amino acid .

Molecular Structure Analysis

The molecular structure of cyclobutane derivatives is characterized by the presence of a four-membered ring, which induces strain and influences reactivity. The absolute configuration of the synthesized amino acid in the second study is confirmed by X-ray analysis . This technique is crucial for determining the stereochemistry of the compound, which is essential for understanding its potential interactions in biological systems.

Chemical Reactions Analysis

Cyclobutane derivatives can participate in a variety of chemical reactions. The generation of cyclobuta(1,2-d)benzyne and its subsequent reactions demonstrate the reactivity of strained ring systems . The ability to trap this intermediate with furan or allow it to dimerize showcases the versatility of cyclobutane derivatives in synthetic chemistry. The asymmetric Strecker synthesis mentioned in the second study is a key reaction for introducing amino functionalities into the cyclobutane ring .

Physical and Chemical Properties Analysis

While the provided studies do not directly discuss the physical and chemical properties of benzyl 1-aminocyclobutane-1-carboxylate, they do provide insight into the properties of related compounds. The strained nature of the cyclobutane ring affects the physical properties such as melting points and boiling points, as well as chemical properties like reactivity and stability. The optically active amino acid derivative synthesized in the second study would have specific optical properties due to its chirality .

Scientific Research Applications

Supramolecular Chemistry Applications

Benzene-1,3,5-tricarboxamides (BTAs), structurally similar due to their aromatic nature and functional groups, have been increasingly important across scientific disciplines. Their supramolecular self-assembly into nanometer-sized rod-like structures stabilized by hydrogen bonding enables applications in nanotechnology, polymer processing, and biomedical fields. The adaptable nature of BTAs, owing to their simple structure and the detailed understanding of their behavior, indicates potential uses for Benzyl 1-aminocyclobutane-1-carboxylate in similar applications (Cantekin, de Greef, & Palmans, 2012).

Biomedical and Pharmaceutical Applications

Research on novel benzofused thiazole derivatives as potential antioxidant and anti-inflammatory agents showcases the importance of aromatic compounds in developing therapeutic agents. This study's focus on synthesizing and evaluating benzofused thiazole derivatives for their in vitro antioxidant and anti-inflammatory activities suggests a methodology that could be applicable to exploring the therapeutic potentials of Benzyl 1-aminocyclobutane-1-carboxylate (Raut et al., 2020).

Safety And Hazards

The compound has a GHS07 pictogram and the signal word is "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

benzyl 1-aminocyclobutane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c13-12(7-4-8-12)11(14)15-9-10-5-2-1-3-6-10/h1-3,5-6H,4,7-9,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYNGVWGYZMKMPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(C(=O)OCC2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30622597
Record name Benzyl 1-aminocyclobutane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30622597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl 1-aminocyclobutane-1-carboxylate

CAS RN

125483-56-9
Record name Benzyl 1-aminocyclobutane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30622597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 2.2 g 1-tert-Butoxycarbonylamino-cyclobutanecarboxylic acid benzyl ester in 20 ml dichloromethane were added 8 ml TFA. After stirring for 4 h the mixture was concentrated and the residue codistilled with toluene. The free amine was obtained by treatment with (Polystyrylmethyl)trimethylammonium bicarbonate in MeCN. Yield: 1.7 g
Quantity
2.2 g
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

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